![molecular formula C14H12BrNO4S B7627640 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627640.png)
3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid
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Overview
Description
3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H12BrNO4S and a molecular weight of 370.21838 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonamide group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Sulfonation: The sulfonation of the brominated product to introduce the sulfonamide group.
Coupling Reaction: The final step involves coupling the sulfonamide derivative with benzoic acid under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the sulfonamide and benzoic acid groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Bromo-4-methylphenyl)sulfamoyl]-4-methylbenzoic acid: Similar structure with an additional methyl group on the benzoic acid ring.
4-Bromo-3-[(methylphenyl)sulfamoyl]benzoic acid: Similar structure with variations in the position of the bromine and methyl groups.
Uniqueness
3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a bromine atom, sulfonamide group, and benzoic acid core makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(2-bromo-4-methylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-9-5-6-13(12(15)7-9)16-21(19,20)11-4-2-3-10(8-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOZCCCMFSAVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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